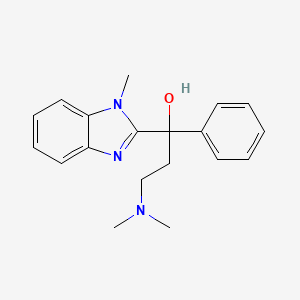![molecular formula C22H14N2S B6055441 3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B6055441.png)
3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline, commonly known as PTBQ, is a heterocyclic compound that belongs to the class of benzoquinolines. This compound has attracted significant attention in the scientific community due to its potential pharmaceutical applications. PTBQ is synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of PTBQ is largely unknown. However, it has been suggested that PTBQ exerts its biological effects by binding to specific receptors or enzymes in the body. For example, PTBQ has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
PTBQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. PTBQ has also been shown to exhibit antifungal and antiviral activities by disrupting the cell membrane of fungi and viruses. Additionally, PTBQ has been shown to exhibit antioxidant and anti-inflammatory properties by scavenging free radicals and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
PTBQ has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it exhibits a range of biological activities that can be studied. However, PTBQ also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, PTBQ can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For the study of PTBQ include investigating its potential as a treatment for neurodegenerative diseases and improving its solubility and cytotoxicity.
Méthodes De Synthèse
PTBQ can be synthesized using various methods, including the Povarov reaction, the Suzuki-Miyaura coupling reaction, and the Sonogashira coupling reaction. The Povarov reaction involves the condensation of an aryl aldehyde, an aniline, and an alkene in the presence of an acid catalyst to form PTBQ. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid and an aryl halide in the presence of a palladium catalyst to form PTBQ. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst to form PTBQ.
Applications De Recherche Scientifique
PTBQ has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. PTBQ has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, PTBQ has been shown to exhibit antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
3-pyridin-3-yl-1-thiophen-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S/c1-2-7-17-15(5-1)9-10-19-22(17)18(21-8-4-12-25-21)13-20(24-19)16-6-3-11-23-14-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCJECRNKJRMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)
![N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)

![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)
![4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6055428.png)
![3,5-difluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6055434.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide](/img/structure/B6055446.png)
![1-[2-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-piperidinone](/img/structure/B6055451.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
